4-bromo-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
“4-bromo-1-isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H12BrNO . It is a derivative of 1H-Indole-3-carboxaldehyde, which is a key intermediate for the preparation of biologically active compounds and indole alkaloids .
Synthesis Analysis
1H-Indole-3-carboxaldehyde and its derivatives, including “this compound”, are important precursors for the synthesis of diverse heterocyclic derivatives. Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
1. Marine Sponge Alkaloids
4-Bromo-1-isopropyl-1H-indole-3-carbaldehyde is structurally related to bisindole alkaloids isolated from marine sponges, such as Smenospongia sp. These compounds are part of a group that includes indole-3-carbaldehyde and 6-bromoindole-3-carbaldehyde. Such alkaloids have potential applications in pharmacological research due to their unique structures and biological activities (McKay et al., 2002).
2. Crystal Structure Analysis
Studies on compounds like 5-bromo-1H-indole-3-carbaldehyde have contributed to the understanding of crystal structures and intermolecular interactions. These insights are crucial in material science and pharmaceutical research for designing drugs with desired physical and chemical properties (Ali et al., 2017).
3. Antibacterial Activities
Derivatives of indole-3-carbaldehyde, closely related to this compound, have been synthesized and studied for their antibacterial activities. These compounds have shown inhibitory activities against various Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Carrasco et al., 2020).
4. Chemical Synthesis and Catalysis
The compound has been used in research on gold-catalyzed cycloisomerizations, demonstrating its role in facilitating complex chemical reactions. This has implications in synthetic chemistry, where such processes are vital for creating new molecules and materials (Kothandaraman et al., 2011).
5. Green Chemistry Applications
Indole-3-carbaldehyde, closely related to this compound, has been used in green chemistry applications, specifically in nanocatalyzed synthetic routes for Knoevenagel condensation. This showcases the role of such compounds in environmentally friendly chemical processes (Madan, 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a range of changes that contribute to their biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of certain viruses, indicating their involvement in antiviral pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-bromo-1-propan-2-ylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-8(2)14-6-9(7-15)12-10(13)4-3-5-11(12)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJOEGFZFFFMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219609 | |
Record name | 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-29-0 | |
Record name | 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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